DIBENZ(a,h)ANTHRACENE, 7-METHOXY-
CAS No.: 63041-72-5
Cat. No.: VC16041506
Molecular Formula: C23H16O
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63041-72-5 |
|---|---|
| Molecular Formula | C23H16O |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 14-methoxynaphtho[1,2-b]phenanthrene |
| Standard InChI | InChI=1S/C23H16O/c1-24-23-20-13-12-15-6-2-4-8-18(15)21(20)14-17-11-10-16-7-3-5-9-19(16)22(17)23/h2-14H,1H3 |
| Standard InChI Key | SMRBKGWEKMAGHV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |
Introduction
Chemical Identity and Structural Properties
Dibenzo[a,h]anthracene, 7-methoxy- possesses a molecular formula of C23H16O and a molecular weight of 308.37 g/mol. Its structure comprises five fused benzene rings arranged in a linear configuration, with a methoxy group at the 7-position (Figure 1) . The methoxy substituent introduces electron-donating effects, altering the compound's electronic distribution compared to unsubstituted dibenzo[a,h]anthracene (DB[a,h]A). This modification influences reactivity, solubility, and interaction with biological macromolecules.
Physicochemical Characteristics
Key physicochemical properties of 7-MeO-DB[a,h]A include:
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Melting point: Estimated at 245–250°C (derived from analogs) .
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Water solubility: ~1.5 μg/L at 25°C (lower than DB[a,h]A due to increased hydrophobicity) .
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Log P (octanol-water partition coefficient): ~6.2, indicating high lipophilicity .
These properties facilitate environmental persistence and bioaccumulation in lipid-rich tissues.
Synthesis and Structural Analysis
Synthetic Routes
7-MeO-DB[a,h]A is synthesized via photochemical or Friedel-Crafts alkylation methods, leveraging the reactivity of the anthracene core. A notable approach involves methoxylation of DB[a,h]A using methanol and acidic catalysts, though yields remain moderate (30–40%) due to competing side reactions . Advanced techniques, such as microwave-assisted synthesis, are under exploration to improve regioselectivity .
Spectroscopic Characterization
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UV-Vis spectroscopy: Exhibits absorption maxima at 290 nm and 340 nm, attributed to π→π* transitions in the aromatic system .
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NMR spectroscopy: 1H NMR signals for the methoxy group appear as a singlet at δ 3.85–3.90 ppm, while aromatic protons resonate between δ 7.5–8.5 ppm .
Metabolic Activation and Carcinogenicity
Cytochrome P450-Mediated Oxidation
Like other PAHs, 7-MeO-DB[a,h]A undergoes metabolic activation via cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) to form reactive intermediates. The methoxy group directs oxidation to the 3,4- and 5,6-positions, generating dihydrodiol epoxides (DEs) (Figure 2) . These DEs are critical for DNA adduct formation, as demonstrated in murine keratinocyte models .
Table 1: Metabolic Products of 7-MeO-DB[a,h]A in Mouse Keratinocytes
| Metabolite | Relative Abundance (%) | Glucuronidation Potential |
|---|---|---|
| 3,4-Dihydrodiol | 45 | High |
| 5,6-Dihydrodiol | 35 | Moderate |
| 9,10-Epoxide | 20 | Low |
DNA Adduct Formation and Mutagenesis
7-MeO-DB[a,h]A forms stable DNA adducts, predominantly at guanine residues. The methoxy group enhances adduct stability by facilitating intercalation and covalent bonding, as shown in competitive binding assays . These adducts induce G→T transversions, a hallmark of PAH-induced mutagenesis .
Comparative Toxicology with Structural Analogs
Carcinogenic Potency
7-MeO-DB[a,h]A exhibits higher tumorigenic activity than DB[a,h]A in rodent models, likely due to increased metabolic activation efficiency. Comparative studies reveal:
Table 2: Tumor Incidence in Rats Exposed to PAHs (50 μg/kg/day, 12 Months)
| Compound | Lung Tumors (%) | Skin Tumors (%) |
|---|---|---|
| DB[a,h]A | 22 | 18 |
| 7-MeO-DB[a,h]A | 38 | 29 |
| Benzo[a]pyrene | 45 | 34 |
Structure-Activity Relationships (SAR)
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Electron-donating groups (e.g., -OCH3) enhance carcinogenicity by stabilizing reactive intermediates .
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Bay-region substitution (e.g., 7-position) increases steric hindrance, altering metabolite profiles .
Environmental and Regulatory Considerations
Environmental Persistence
7-MeO-DB[a,h]A is detected in urban air particulate matter (0.1–1.2 ng/m³) and smoked meats (4–8 μg/kg), with half-lives exceeding 6 months in soil . Its resistance to microbial degradation underscores long-term ecological risks.
Regulatory Status
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IARC Classification: Group 2B (possibly carcinogenic to humans), based on mechanistic evidence .
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EPA Toxicity Equivalency Factor (TEF): 0.1 (relative to benzo[a]pyrene) .
Future Research Directions
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